Glycetein

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

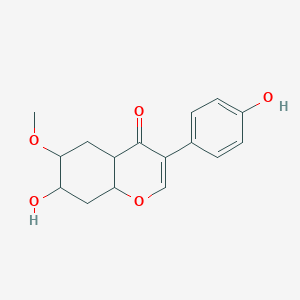

Molecular Formula |

C16H18O5 |

|---|---|

Molecular Weight |

290.31 g/mol |

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |

InChI |

InChI=1S/C16H18O5/c1-20-15-6-11-14(7-13(15)18)21-8-12(16(11)19)9-2-4-10(17)5-3-9/h2-5,8,11,13-15,17-18H,6-7H2,1H3 |

InChI Key |

CUKIELLZJKDKLI-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC2C(CC1O)OC=C(C2=O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Glycetein Biosynthesis Pathway in Soy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycetein is an O-methylated isoflavone (B191592) found in soy, constituting approximately 5-10% of the total isoflavone content.[1] As a phytoestrogen, it demonstrates weak estrogenic activity and has attracted considerable interest for its potential health-promoting properties, including a role in mitigating hormone-related health conditions.[1] This technical guide provides a comprehensive overview of the glycitein (B1671905) biosynthesis pathway in soybean (Glycine max), detailing the enzymatic reactions, regulatory networks, and key experimental methodologies for its study.

The this compound Biosynthesis Pathway: A Dual-Route System

The biosynthesis of glycitein is a branch of the larger phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants.[1] The pathway to glycitein begins with the amino acid phenylalanine and proceeds through the general flavonoid pathway before branching into isoflavone synthesis.[1] Recent research has illuminated two potential routes for glycitein formation, with one being predominant.

Core Enzymatic Steps

The synthesis of isoflavones, including glycitein, involves a series of enzymatic reactions catalyzed by distinct enzyme classes. The initial steps leading to the formation of the flavanone (B1672756) precursors are shared among different isoflavonoids.

-

Chalcone (B49325) Synthase (CHS) and Chalcone Reductase (CHR): These enzymes work in concert to produce isoliquiritigenin (B1662430) from 4-coumaroyl-CoA and malonyl-CoA.[2] CHS is a key enzyme that catalyzes the condensation reaction, while CHR is crucial for directing the pathway towards the production of daidzein (B1669772) and glycitein precursors.[3]

-

Chalcone Isomerase (CHI): This enzyme facilitates the conversion of the chalcone isoliquiritigenin into its flavanone isomer, liquiritigenin (B1674857).[3]

From liquiritigenin, the pathway to glycitein was traditionally thought to proceed via hydroxylation followed by subsequent enzymatic modifications. However, a more recent and predominantly supported pathway involves the hydroxylation of the isoflavone daidzein.

Route 1: The Traditional (Liquiritigenin Hydroxylation) Pathway

This historically proposed pathway involves the following steps:

-

Flavonoid 6-hydroxylase (F6H): A cytochrome P450 enzyme that hydroxylates liquiritigenin at the 6-position to form 6-hydroxyliquiritigenin.[1][2]

-

Isoflavone Synthase (IFS): This critical cytochrome P450 enzyme catalyzes the aryl migration of the B-ring from position 2 to 3 of the C-ring in 6-hydroxyliquiritigenin, yielding 2,6,4'-trihydroxyisoflavanone.[1] In soybean, two main isoforms, IFS1 and IFS2, have been identified.[3]

-

2-hydroxyisoflavanone (B8725905) dehydratase (HID): This enzyme removes a water molecule from the 2-hydroxyisoflavanone intermediate to form 6-hydroxydaidzein.[1]

-

Isoflavone O-methyltransferase (IOMT): In the final step, an IOMT enzyme catalyzes the methylation of the hydroxyl group at the 6-position of 6-hydroxydaidzein to produce glycitein.[2]

Route 2: The Predominant (Daidzein Hydroxylation) Pathway

More recent evidence strongly suggests an alternative and more prominent pathway for glycitein biosynthesis:

-

Isoflavone Synthase (IFS) and 2-hydroxyisoflavanone dehydratase (HID): In this route, liquiritigenin is first converted to the isoflavone daidzein by the sequential action of IFS and HID.

-

Isoflavone 6-hydroxylase (GmIF6H1): A key discovery identified a specific cytochrome P450, GmIF6H1 (Glyma.11g108300), that directly hydroxylates daidzein at the 6-position to form 6-hydroxydaidzein.[4][5] This step is now considered the major route for the synthesis of the glycitein precursor.[4]

-

Isoflavone O-methyltransferase (IOMT): As in the traditional pathway, an IOMT, such as the recently identified IOMT3 (Glyma.01G004200), then methylates 6-hydroxydaidzein to form glycitein.[6]

Post-Synthesis Modifications

Following its synthesis, the glycitein aglycone can be further modified through glycosylation and malonylation to form glycitin (B1671906) and malonylglycitin, respectively. These modifications are catalyzed by UDP-glycosyltransferases and malonyl-CoA:isoflavone glucoside malonyltransferases.

Data Presentation: Quantitative Insights

Quantitative data provides a deeper understanding of the dynamics of the glycitein biosynthesis pathway. The following tables summarize available data on enzyme kinetics and isoflavone concentrations in various soybean cultivars.

Table 1: Enzyme Kinetic Parameters for Key Enzymes in this compound Biosynthesis

| Enzyme | Gene | Substrate | Km (µM) | Vmax (pkat/mg protein) | kcat (s⁻¹) | Reference |

| Isoflavone O-methyltransferase (GmIOMT1) | - | 6-hydroxydaidzein | 2.1 ± 0.5 | 411 ± 20 | 0.011 | [7] |

| Flavonoid 6-hydroxylase (CYP71D9) | CYP71D9 | Naringenin | 1.6 (Kd) | - | - | [2] |

| Flavonoid 6-hydroxylase (CYP71D9) | CYP71D9 | Liquiritigenin | 5.1 (Kd) | - | - | [2] |

Note: Kinetic data for all enzymes in the pathway, particularly for IFS and GmIF6H1 with their native substrates, is not yet fully available in the literature.

Table 2: Concentration of Glycitein and Related Isoflavones in Different Soybean Cultivars (µg/g)

| Cultivar/Germplasm | Glycitein | Glycitin | Daidzein | Total Isoflavones | Reference |

| Wild Soybean ZYD7068 | 35.03 | 453.87 | 855.81 | 7149.5 | [8] |

| Wild Soybean ZYD7194 | 2.64 | 79.79 | 89.69 | 646.4 | [8] |

| Average of 300 Germplasms | 126.0 | - | 338.4 | 888.8 | [9] |

| Range in 300 Germplasms | 17.7 - 443.7 | - | 56.4 - 2081.4 | 207.0 - 3561.8 | [9] |

Experimental Protocols

Metabolite Extraction for Isoflavone Analysis

This protocol outlines a general method for extracting isoflavones from soybean samples for subsequent HPLC analysis.

Materials:

-

Soybean seed powder

-

80% Methanol (B129727) (HPLC grade)

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC vials

Procedure:

-

Weigh approximately 100 mg of finely ground soybean powder into a microcentrifuge tube.

-

Add 1 mL of 80% methanol to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture at 60°C for 2 hours in a heating block or water bath, with intermittent vortexing.

-

Centrifuge the sample at 13,000 rpm for 10 minutes.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into a clean HPLC vial.

-

Store the extracted sample at 4°C until HPLC analysis.

Quantitative Analysis of Isoflavones by HPLC

This protocol provides a standard method for the separation and quantification of isoflavones.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Acetic acid in water.

-

Mobile Phase B: 0.1% Acetic acid in acetonitrile.

-

Gradient: A linear gradient from 15% to 35% B over 40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Prepare a series of standard solutions of daidzein, glycitein, genistein, and their respective glycosides at known concentrations.

-

Inject the standards to generate calibration curves.

-

Inject the extracted soybean samples.

-

Identify the isoflavone peaks in the sample chromatograms by comparing their retention times with those of the standards.

-

Quantify the concentration of each isoflavone by integrating the peak area and using the corresponding calibration curve.

Gene Expression Analysis by qRT-PCR

This protocol describes the quantification of gene expression levels for enzymes in the glycitein biosynthesis pathway.

Materials:

-

Soybean tissue (e.g., developing seeds, leaves)

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for target genes (e.g., GmIF6H1, IOMT3) and a reference gene (e.g., Actin).

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the soybean tissue using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

qRT-PCR Reaction: Set up the qRT-PCR reactions in a 96-well plate. Each reaction should contain SYBR Green master mix, forward and reverse primers for the target or reference gene, and the synthesized cDNA.

-

Thermal Cycling: Perform the qRT-PCR using a standard thermal cycling program: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

CRISPR/Cas9-mediated Gene Editing in Soybean

This protocol provides a general workflow for targeted gene knockout in soybean using CRISPR/Cas9 technology.

Procedure:

-

Guide RNA (gRNA) Design and Vector Construction: Design gRNAs targeting the gene of interest (e.g., GmIF6H1 or IOMT3). Clone the gRNA expression cassette into a binary vector containing the Cas9 nuclease gene.

-

Agrobacterium-mediated Transformation: Transform the CRISPR/Cas9 construct into Agrobacterium tumefaciens.

-

Soybean Transformation: Use the transformed Agrobacterium to infect soybean explants (e.g., cotyledonary nodes).

-

Regeneration and Selection: Culture the explants on selection media to regenerate putative transgenic plants.

-

Molecular Analysis: Screen the regenerated plants for the presence of the transgene and for targeted mutations in the gene of interest using PCR and Sanger sequencing.

-

Phenotypic Analysis: Analyze the mutant plants for changes in their isoflavone profile using HPLC to confirm the function of the targeted gene.

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway

Caption: Predominant biosynthetic pathway of glycitein in soybean.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for CRISPR/Cas9-mediated gene function analysis.

Regulatory Network of this compound Biosynthesis

Caption: Conceptual regulatory network of glycitein biosynthesis.

Conclusion

The biosynthesis of glycitein in soybean is a complex and highly regulated process. The recent elucidation of the predominant daidzein hydroxylation pathway provides new avenues for research and metabolic engineering. This technical guide offers a foundational understanding of the glycitein biosynthesis pathway, equipping researchers, scientists, and drug development professionals with the necessary knowledge and experimental protocols to further explore and manipulate this important isoflavone for applications in agriculture, nutrition, and medicine. Future research should focus on obtaining a complete set of kinetic parameters for all enzymes in the pathway and further dissecting the intricate signaling networks that govern its regulation.

References

- 1. Unravelling the Biosynthesis of Isoflavones in Soybeans From a Metabolic Perspective | Huang | Journal of Energy Bioscience [bioscipublisher.com]

- 2. Flavonoid 6-hydroxylase from soybean (Glycine max L.), a novel plant P-450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Isoflavones in Soybean as a Daily Nutrient: The Mechanisms of Action and How They Alter the Pharmacokinetics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uwo.scholaris.ca [uwo.scholaris.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Glycetein as a phytoestrogen

An In-Depth Technical Guide on the Biological Activity of Glycetein as a Phytoestrogen

Introduction

This compound is an O-methylated isoflavone (B191592) that accounts for 5-10% of the total isoflavones in soy-based food products, though some soy germ supplements can contain up to 40%.[1][2] Structurally similar to the human estrogen 17β-estradiol, this compound is classified as a phytoestrogen, a plant-derived compound capable of exerting estrogen-like or anti-estrogenic effects by interacting with estrogen receptors (ERs).[3][4][5][6] Its biological activities, including estrogenic, antioxidant, anti-inflammatory, and neuroprotective effects, have made it a subject of significant interest for its potential therapeutic applications in managing postmenopausal symptoms, hormone-dependent cancers, and osteoporosis.[3][7][8]

The biological activity of this compound is intrinsically linked to its bioavailability and metabolism.[9] In soy products, it primarily exists as the glycoside conjugate, glycitin (B1671906).[10] Upon ingestion, intestinal enzymes hydrolyze glycitin to its biologically active aglycone form, this compound, which is then absorbed.[9][10] this compound is considered one of the best-absorbed isoflavones, with bioavailability comparable to daidzein.[10][11]

Molecular Mechanism of Action

This compound's phytoestrogenic effects are mediated primarily through its interaction with the two main subtypes of estrogen receptors: ERα and ERβ.[4][9] Like other isoflavones, it has a lower binding affinity for these receptors compared to the endogenous 17β-estradiol.[2] The nature of its activity—whether estrogenic (estrogen-mimicking) or anti-estrogenic (estrogen-blocking)—is context-dependent and varies with the concentration of endogenous estrogens, the specific tissue type, and the relative expression levels of ERα and ERβ.[4]

-

Estrogenic Effect: In low-estrogen environments, such as during menopause, this compound can bind to and activate ERs, initiating the transcription of estrogen-responsive genes. This may help alleviate symptoms associated with estrogen deficiency.[4][7]

-

Anti-estrogenic Effect: In the presence of high concentrations of more potent endogenous estrogens, this compound can act as a competitive inhibitor.[4] By occupying the ligand-binding domain of the ERs, it can block the binding of estradiol (B170435), thereby reducing the overall estrogenic signal.[4]

Upon binding, the this compound-ER complex undergoes a conformational change, dimerizes, and translocates to the nucleus.[4] There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription.[4][12]

Modulation of Other Key Signaling Pathways

Beyond the classical ER pathway, this compound influences other critical cellular signaling cascades involved in inflammation, cell proliferation, and cancer progression.[1] It has been shown to inhibit NF-κB activity and reduce the phosphorylation of mitogen-activated protein kinases (MAPKs) like p38, JNK, and ERK1/2 in certain cancer cells.[1] In contrast, it can also enhance MAPK activity in non-tumorigenic prostate epithelial cells.[1] In gastric cancer cells, this compound induces apoptosis and cell cycle arrest by activating MAPKs while inhibiting the STAT3 and NF-κB pathways.[13][14]

Quantitative Data on Biological Activity

The biological effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key data for easy comparison.

Table 1: Estrogen Receptor Binding Affinity of this compound and Related Compounds This table shows the concentration of each compound required to displace 50% of radiolabeled estradiol ([³H]E₂) from the estrogen receptor (IC₅₀), indicating binding affinity.[2][15] A lower IC₅₀ value signifies a higher affinity.

| Compound | Receptor Source | IC₅₀ | Relative Binding Affinity (%) | Reference |

| 17β-estradiol | B6D2F1 mouse uterine cytosol | 1.09 nM | 100 | [2][12][15][16] |

| Diethylstilbestrol (DES) | B6D2F1 mouse uterine cytosol | 1.15 nM | 94.8 | [2][12][15] |

| Genistein (B1671435) | B6D2F1 mouse uterine cytosol | 0.22 µM | 0.50 | [2][12][15] |

| Glycitein (B1671905) | B6D2F1 mouse uterine cytosol | 3.94 µM | 0.028 | [2][12][15][17] |

| Daidzein | B6D2F1 mouse uterine cytosol | 4.00 µM | 0.027 | [2][12][15] |

| Relative Binding Affinity (RBA) is calculated as (IC₅₀ of 17β-estradiol / IC₅₀ of Compound) x 100. |

Table 2: In Vivo Estrogenic Activity of this compound (Uterotrophic Assay) This table presents the results of a 4-day uterotrophic assay in weaning female B6D2F1 mice, measuring the increase in uterine weight compared to a control group.[2][15]

| Compound | Daily Dosage | Uterine Weight Increase (%) | p-value | Reference |

| Glycitein | 3 mg/day | 150% | < 0.001 | [2][15] |

| Genistein | 3 mg/day | 50% | < 0.001 | [2][15] |

| Diethylstilbestrol (DES) | 0.03 µ g/day | 60% | < 0.001 | [2][15] |

Interestingly, while this compound shows a lower in vitro binding affinity to the ER compared to genistein, it elicits a significantly stronger estrogenic response in vivo, which may be attributed to its higher bioavailability.[2]

Table 3: Biphasic Effects of this compound on Breast Cancer Cell Proliferation and DNA Synthesis (SKBR-3 cells) Glycitein exhibits a biphasic, dose-dependent effect on human breast carcinoma SKBR-3 cells, stimulating growth at low concentrations and inhibiting it at higher concentrations.[3][13][18]

| Concentration (mg/mL) | Effect on Cell Proliferation (% of Control) | Effect on DNA Synthesis (% of Control) | Reference |

| 0.1 | ~119% (Stimulation) | - | [18] |

| 1 | ~125% (Stimulation) | - | [18] |

| 5 | - | ~278% (Stimulation) | [3][13][18] |

| >30 | Significant Inhibition | Significant Inhibition | [3][13][18] |

| 40 | ~50% (Inhibition) | ~4% (Inhibition) | [3][13] |

Detailed Experimental Protocols

The data presented above are derived from established experimental protocols designed to assess the bioactivity of phytoestrogens.

Competitive Radioligand Binding Assay

This assay determines the relative binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[12][17]

-

Principle: A constant concentration of radiolabeled ligand (e.g., [³H]-17β-estradiol) and a fixed amount of receptor (e.g., from mouse uterine cytosol) are incubated with varying concentrations of the unlabeled test compound (this compound).[12][17] The amount of radiolabeled ligand that remains bound to the receptor is measured. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding is the IC₅₀ value.[17]

-

Protocol Outline:

-

Receptor Preparation: Estrogen receptors are prepared from a suitable source, such as the uterine cytosol of B6D2F1 mice.[2][12]

-

Incubation: The receptor preparation is incubated with a fixed concentration of [³H]-17β-estradiol and a range of concentrations of unlabeled this compound.

-

Separation: The receptor-bound ligand is separated from the unbound ligand, typically using a method like hydroxylapatite adsorption or dextran-coated charcoal.

-

Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

-

Data Analysis: A dose-response curve is plotted, and the IC₅₀ value is determined.[12] The binding affinity (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[12]

-

Uterotrophic Bioassay

This in vivo assay is a standard method for assessing the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight in rodents.[19][20]

-

Principle: Immature or ovariectomized female rodents are treated with the test compound for several consecutive days. Estrogenic compounds will cause a significant increase in uterine weight (uterotrophic response) compared to a vehicle-treated control group.[19]

-

Protocol Outline:

-

Animal Model: Immature or ovariectomized adult female rats or mice are used.[19] Animals are acclimatized for at least 5 days.

-

Dosing: Animals are divided into groups and dosed daily (e.g., via oral gavage) for 3-4 consecutive days with the vehicle control, a positive control (e.g., estradiol), or the test compound (this compound).[2][15]

-

Necropsy: Approximately 24 hours after the final dose, the animals are euthanized, and the uteri are carefully dissected and weighed (wet weight).[20]

-

Data Analysis: The mean uterine weight of each treatment group is compared to the control group using statistical analysis (e.g., ANOVA). A significant increase in uterine weight indicates estrogenic activity.[20]

-

Reporter Gene Assay

This in vitro assay measures the ability of a compound to activate a receptor and induce the transcription of a specific reporter gene.[17]

-

Principle: Cells are engineered to express an estrogen receptor (ERα or ERβ) and a reporter plasmid. This plasmid contains an Estrogen Response Element (ERE) linked to a reporter gene (e.g., luciferase). When an active compound like this compound binds to the ER, the complex binds to the ERE and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the transcriptional activity.[17]

-

Protocol Outline:

-

Cell Culture and Transfection: A suitable cell line (e.g., MCF-7 or HeLa) is co-transfected with a plasmid expressing either ERα or ERβ and the ERE-driven reporter plasmid.[17]

-

Treatment: Transfected cells are treated with varying concentrations of the test compound (this compound).

-

Lysis and Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured.

-

Data Analysis: A dose-response curve is generated to determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.[17]

-

Conclusion

This compound is a biologically active phytoestrogen with a complex, context-dependent mechanism of action. While it exhibits a weaker binding affinity for estrogen receptors in vitro compared to genistein or 17β-estradiol, its potent in vivo estrogenic activity, likely due to superior bioavailability, is significant.[2] Its ability to modulate key signaling pathways, such as MAPK and NF-κB, underscores its potential role in chemoprevention and therapy.[1][13] The biphasic effect of this compound on breast cancer cells—stimulating proliferation at low concentrations while inhibiting it at higher doses—highlights the critical importance of dosage in determining its physiological outcome.[3] For researchers and drug development professionals, understanding these nuances is essential for harnessing the therapeutic potential of this compound.

References

- 1. books.rsc.org [books.rsc.org]

- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 3. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caringsunshine.com [caringsunshine.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Glycitein induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

The In Vitro Mechanism of Action of Glycetein: A Technical Guide for Researchers

Executive Summary: Glycetein is an O-methylated isoflavone (B191592) found in soy products, accounting for 5-10% of the total isoflavones.[1][2] As a phytoestrogen, it exhibits a wide range of biological activities that have been characterized through numerous in vitro studies.[3] Its mechanisms of action are multifaceted, involving interactions with nuclear receptors, modulation of critical signaling pathways, and direct effects on cellular processes. This technical guide provides a comprehensive overview of the in vitro mechanisms of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling cascades it influences. The primary activities discussed include its weak estrogenic effects, its dose-dependent anti-cancer properties, and its anti-inflammatory and antioxidant capabilities, making it a compound of significant interest for drug development professionals and researchers.

Estrogenic Activity

This compound is classified as a phytoestrogen due to its structural similarity to 17β-estradiol, which allows it to bind to and activate estrogen receptors (ERs).[1][4] It interacts with both ERα and ERβ, acting as a selective estrogen receptor modulator (SERM).[4][5] However, its binding affinity is significantly weaker than that of endogenous estradiol (B170435).[5][6] This interaction can initiate the transcription of estrogen-responsive genes or, in some contexts, compete with more potent estrogens, potentially leading to anti-estrogenic effects.[4]

Data Presentation: Estrogen Receptor Binding Affinity

This table summarizes the quantitative data from a competitive binding assay, comparing the affinity of this compound and 17β-estradiol for the estrogen receptor. The IC50 value represents the concentration required to displace 50% of radiolabeled estradiol from the receptor.

| Compound | Receptor Source | IC50 | Relative Binding Affinity (RBA) (%) |

| 17β-Estradiol | Mouse Uterine Cytosol | 1.09 nM | 100 |

| This compound | Mouse Uterine Cytosol | 3.94 µM | 0.028 |

| Data sourced from references[6][7]. RBA = (IC50 of Estradiol / IC50 of this compound) x 100. |

Signaling Pathway: Estrogen Receptor Activation

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol measures a compound's ability to compete with radiolabeled 17β-estradiol for binding to estrogen receptors.[7]

-

Preparation of Uterine Cytosol: Uteri from immature female mice (e.g., B6D2F1) are homogenized in a buffer to prepare a cytosol fraction containing estrogen receptors.[6]

-

Competitive Binding Reaction: The uterine cytosol is incubated with a constant concentration of radiolabeled 17β-[3H]-estradiol and varying concentrations of the unlabeled competitor (e.g., glycitein (B1671905), DES, or unlabeled 17β-estradiol).[6]

-

Separation of Bound and Unbound Ligands: After incubation, unbound steroids are removed by adding a dextran-coated charcoal suspension, followed by centrifugation.

-

Quantification: The radioactivity of the supernatant, which contains the receptor-bound radiolabeled estradiol, is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor that displaces 50% of the radiolabeled estradiol (IC50) is calculated to determine its relative binding affinity.[7]

Anti-Cancer and Cytomodulatory Effects

This compound exhibits complex, concentration-dependent effects on cancer cells in vitro.[1] Its anti-cancer activity is attributed to the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell invasion.[3][4][8]

Data Presentation: Effects on Cancer Cell Lines

| Cell Line | Cancer Type | Concentration | Effect | Reference(s) |

| SKBR-3 | Human Breast Cancer | < 10 µg/mL | Stimulated cell growth and DNA synthesis | [1][9] |

| > 30 µg/mL | Inhibited cell growth and DNA synthesis | [1][9] | ||

| 100 µg/mL | Increased cell membrane permeability to 152% of control | [1] | ||

| AGS | Human Gastric Cancer | 1 - 100 µM | Induced significant cytotoxic effects, apoptosis, and G0/G1 cell cycle arrest | [8][9] |

| Glioma Cells | Human Brain Cancer | Not specified | Inhibited cell invasion via downregulation of MMP-3 and MMP-9 | [3] |

| Aortic SMC | Rat Smooth Muscle | 10 µM | Significantly inhibited cell proliferation and DNA synthesis | [10] |

Key Signaling Pathways in Cancer

This compound's anti-cancer effects are mediated through the modulation of several interconnected signaling pathways, often initiated by an increase in intracellular Reactive Oxygen Species (ROS).[9][11][12]

In some cancer models, glycitein-induced ROS suppresses the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is critical for cell survival and proliferation.[9][13] Inhibition of this pathway promotes apoptosis.[9][12]

In human gastric cancer cells, glycitein activates the Mitogen-Activated Protein Kinase (MAPK) pathway while simultaneously inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappaB (NF-κB) pathways.[4][8][9] This cascade of events leads to cell cycle arrest and apoptosis.[8][14]

Experimental Protocols

This colorimetric assay is widely used to assess the effect of a compound on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16]

-

Cell Seeding: Seed cells (e.g., AGS, SKBR-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for adherence.[15]

-

Treatment: Prepare serial dilutions of glycitein in complete culture medium. Replace the existing medium with 100 µL of the glycitein dilutions. Include a vehicle control (medium with solvent, e.g., DMSO).[15]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15][16] During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[15][16]

-

Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[15]

Western blotting is used to detect and quantify specific proteins in a sample, making it ideal for studying the phosphorylation status and expression levels of proteins in signaling pathways like PI3K/Akt and MAPK.[15][16]

-

Protein Extraction: Treat cells with glycitein for the desired time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-ERK, NF-κB) overnight at 4°C.[16]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[15]

-

Detection: Add a chemiluminescent substrate (e.g., ECL) to the membrane and capture the signal using an imaging system.[16]

-

Analysis: Quantify the band intensities and normalize them to a loading control protein (e.g., β-actin or GAPDH) to compare protein expression levels across different treatments.[15]

Anti-Inflammatory Mechanisms

Glycitein demonstrates anti-inflammatory properties by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators.[4][17] Its primary mechanism involves the inhibition of the NF-κB and MAPK signaling cascades, which are central regulators of inflammation.[5][17]

Experimental Protocol: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol assesses the ability of glycitein to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[17]

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[17]

-

Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[17]

-

Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of glycitein for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include control wells (no treatment, glycitein only, LPS only).

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 5-10 minutes.

-

Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.

-

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the percentage inhibition of NO production by glycitein.

Antioxidant Properties

Glycitein contributes to cellular antioxidant defense through two primary mechanisms: direct scavenging of free radicals and upregulation of endogenous antioxidant enzymes.[4] The latter is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4] In vitro studies comparing isoflavones suggest that the direct radical scavenging activity generally follows the order of genistein (B1671435) > daidzein (B1669772) > glycitein, though this can be assay-dependent.[18]

Experimental Protocol: Measurement of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[4]

-

Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat cells with glycitein, with or without an oxidative stress-inducing agent (e.g., H₂O₂).

-

Probe Loading: Remove the treatment medium and wash the cells with PBS. Load the cells with a solution containing DCFH-DA (e.g., 10 µM) and incubate for 30-60 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is de-esterified intracellularly to non-fluorescent DCFH.[4]

-

Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Data Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels. A reduction in fluorescence in cells co-treated with an oxidative stressor and glycitein indicates antioxidant activity.

Conclusion

The in vitro evidence robustly defines glycitein as a bioactive isoflavone with a complex and pleiotropic mechanism of action. Its ability to interact with estrogen receptors, modulate fundamental signaling pathways such as PI3K/Akt, MAPK, and NF-κB, and exert antioxidant effects provides a strong basis for its observed anti-cancer and anti-inflammatory properties.[4][9][17] The biphasic, dose-dependent nature of its activity in certain cell types highlights the importance of concentration selection in experimental design.[1] The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of glycitein.

References

- 1. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycitein - Wikipedia [en.wikipedia.org]

- 3. Glycitein - LKT Labs [lktlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 7. benchchem.com [benchchem.com]

- 8. Glycitein induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Genistein, daidzein and glycitein inhibit growth and DNA synthesis of aortic smooth muscle cells from stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Glycitein alleviates inflammation and apoptosis in keratinocytes via ROS-associated PI3K-Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glycitein alleviates inflammation and apoptosis in keratinocytes via ROS-associated PI3K–Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glycitin in Soy Beans: A Mine of Their Structures, Functions, and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Glycetein: A Technical Guide to its Natural Sources, Abundance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycetein is an O-methylated isoflavone (B191592), a class of phytoestrogens naturally occurring in certain plants, most notably soybeans. It is one of the three major isoflavones found in soy, alongside daidzein (B1669772) and genistein, typically accounting for 5-10% of the total isoflavone content.[1][2] While less studied than its counterparts, glycitein (B1671905) has garnered significant scientific interest for its potential therapeutic applications, including roles in cancer prevention, cardiovascular health, and the management of inflammatory conditions.[3] This technical guide provides a comprehensive overview of the natural sources and abundance of glycitein, detailed experimental protocols for its analysis, and an exploration of the key signaling pathways it modulates.

Natural Sources and Abundance of this compound

The primary dietary source of glycitein is soybean (Glycine max) and its derivatives.[4][5] The concentration of glycitein can vary significantly depending on the soybean variety, growing conditions, processing methods, and the type of soy product.[6][7] Fermentation, in particular, can alter the isoflavone profile, often increasing the bioavailability of aglycones like glycitein.[8]

This compound Content in Raw and Processed Soy Foods

The following tables summarize the quantitative data for glycitein content in various soybeans and soy-based food products. Values are expressed in milligrams per 100 grams (mg/100g) of the food item.

Table 1: this compound Content in Raw and Minimally Processed Soybeans

| Food Item | This compound (mg/100g) | Reference(s) |

| Soybeans, raw, mature seeds | 16.12 | [6] |

| Soy flour, full-fat, raw | 16.12 | [6] |

| Soy meal, defatted, raw | 16.12 | [6] |

| Soybeans, roasted | 5.20 - 7.70 | [9] |

Table 2: this compound Content in Processed Soy Foods

| Food Item | This compound (mg/100g) | Reference(s) |

| Soy milk | 0.00 - 0.19 | [10] |

| Tofu, firm | 2.9 (average) | [11] |

| Tempeh | 18.37 (average) | [3] |

| Miso | 0.71 (average) | [3] |

| Natto | 0.70 (average) | [3] |

| Soy protein isolate | 5 - 30% of total isoflavones | [7] |

Experimental Protocols for this compound Analysis

Accurate quantification of glycitein in various matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

Hydrolysis of Isoflavone Glycosides

In soybeans, isoflavones, including glycitein, exist primarily as glycosides (bound to a sugar molecule), such as glycitin. To accurately quantify the total glycitein content, a hydrolysis step is often required to convert the glycosides to their aglycone form (glycitein). This can be achieved through acid or enzymatic hydrolysis.

Protocol 2.1.1: Acid Hydrolysis

This protocol is adapted for the complete hydrolysis of isoflavone glycosides in soy products.

Materials:

-

Soy sample (e.g., soy flour, ground soy food)

-

1 N Hydrochloric acid (HCl)

-

Methanol (HPLC grade)

-

Ethanol (B145695) (80%)

-

Drying oven or microwave

-

Centrifuge

-

Vortex mixer

Procedure:

-

Weigh approximately 1 gram of the finely ground soy sample into a screw-cap tube.

-

Add 10 mL of 1 N HCl.

-

Heat the mixture at 100°C for 50 minutes using a microwave or for 120 minutes in a drying oven.[12]

-

Allow the sample to cool to room temperature.

-

Add 15 mL of ethanol and vortex for 1 minute.

-

Let the mixture stand at room temperature for 3 hours to ensure complete extraction.[12]

-

Centrifuge the extract at 10,000 x g for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC or UPLC-MS/MS analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of glycitein in soy extracts.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid (optional, to improve peak shape)

-

Glycitein analytical standard

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient profile starts with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the isoflavones. An example gradient is as follows:

-

0-5 min: 15% B

-

5-20 min: 15-35% B

-

20-25 min: 35-100% B

-

25-30 min: 100% B (column wash)

-

30-35 min: 15% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Standard Curve: Prepare a series of standard solutions of glycitein in the mobile phase to generate a standard curve for quantification.

-

Injection: Inject the filtered sample extract and the standard solutions into the HPLC system.

-

Quantification: Determine the concentration of glycitein in the sample by comparing its peak area to the standard curve.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and specificity, making it ideal for analyzing low concentrations of glycitein and its metabolites in complex biological matrices.

Instrumentation:

-

UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Glycitein analytical standard

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A rapid gradient can be employed. For example:

-

0-0.5 min: 10% B

-

0.5-5 min: 10-90% B

-

5-6 min: 90% B

-

6-7 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for glycitein for quantification and confirmation.

-

-

Standard Curve: Prepare a standard curve using serial dilutions of the glycitein analytical standard.

-

Analysis: Inject the prepared sample extracts and standards for analysis.

-

Quantification: Quantify glycitein based on the peak area of the specific MRM transition and the standard curve.

Signaling Pathways Modulated by Glycitein

Glycitein exerts its biological effects by modulating several key signaling pathways implicated in cell proliferation, apoptosis, inflammation, and oxidative stress.

Glycitein Biosynthesis Pathway

Glycitein is synthesized in plants through a branch of the phenylpropanoid pathway. The key enzymatic steps involved in its formation from L-Phenylalanine are illustrated below.

References

- 1. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Glycitein induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ars.usda.gov [ars.usda.gov]

- 6. ars.usda.gov [ars.usda.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glycine suppresses TNF-α-induced activation of NF-κB in differentiated 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 12. researchgate.net [researchgate.net]

Glycetein vs glycitin chemical differences

An In-depth Technical Guide to the Chemical and Biological Distinctions Between Glycetein and Glycitin (B1671906)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound and glycitin are naturally occurring isoflavones predominantly found in soy and soy-based products.[1][2] While structurally related, their chemical properties, bioavailability, and mechanisms of action differ significantly. Glycitin is the glycoside form of this compound, meaning it is attached to a glucose molecule.[2] This fundamental structural difference dictates that glycitin must first be metabolized into its aglycone form, this compound, to be absorbed and exert its primary systemic biological effects.[3][4] This guide provides a detailed comparison of their chemical structures, pharmacokinetic profiles, and biological activities, supplemented with relevant experimental protocols and pathway visualizations to support further research and development.

Core Chemical Differences

The primary chemical distinction between glycitin and this compound is the presence of a glucose moiety attached to the 7-hydroxyl group of the isoflavone (B191592) structure in glycitin.[2][5] this compound is the aglycone (non-sugar) component.[4] This difference profoundly impacts their physical and chemical properties.

Chemical Structure

-

This compound: 7,4'-dihydroxy-6-methoxyisoflavone.[6] It is an O-methylated isoflavone.[1]

-

Glycitin: Glycitein (B1671905) 7-O-glucoside.[2] It is a glycosyloxyisoflavone where the hydrogen of the hydroxy group at position 7 is replaced by a beta-D-glucopyranosyl group.[5]

Physicochemical Properties

The addition of the hydrophilic glucose unit to the glycitin structure results in a higher molecular weight and altered solubility compared to this compound.

| Property | This compound | Glycitin | Reference(s) |

| Chemical Formula | C₁₆H₁₂O₅ | C₂₂H₂₂O₁₀ | [2][6] |

| Molar Mass | 284.26 g/mol | 446.408 g/mol | [2] |

| IUPAC Name | 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one | 3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [5] |

| Solubility | Soluble in DMSO | Poorly soluble in DMSO; insoluble in other solvents | [7] |

| Appearance | - | White to off-white powder | [7] |

Metabolic Conversion and Bioavailability

Glycitin is not directly absorbed in the gut. It serves as a precursor to the biologically active glycitein.[3] The bioavailability of glycitein from dietary sources is therefore dependent on the efficient hydrolysis of glycitin.

Metabolic Pathway: From Glycitin to this compound

Upon ingestion, glycitin travels to the small intestine, where it is hydrolyzed to glycitein by β-glucosidases.[4] These enzymes are present on the intestinal brush border and are also produced by gut bacteria.[4] The resulting free glycitein is then absorbed across the intestinal epithelium.[4]

Comparative Pharmacokinetics

Pharmacokinetic studies demonstrate that glycitein is one of the best-absorbed isoflavones, with a bioavailability comparable to daidzein.[8] Once absorbed, glycitein undergoes further Phase I and Phase II metabolism in the liver, including conversion to metabolites like 8-hydroxyglycitein and 6-hydroxydaidzein.[9]

| Parameter | Glycitein | Daidzein | Reference(s) |

| Cmax (ng/mL) | 203.4 ± 103.7 | 288.6 ± 123.2 | [10] |

| Tmax (h) | 8.1 ± 1.6 | 8.3 ± 1.8 | [10] |

| AUC (0-24h) (ng·h/mL) | 2271.9 ± 980.9 | 3218.4 ± 1289.5 | [10] |

| Urinary Excretion (48h, % of ingested dose) | ~55% | ~46% | [10] |

Data derived from a human clinical study involving a soy germ supplement intake.[10]

Biological Activity and Signaling Pathways

While some studies report direct biological activities for glycitin, such as promoting dermal fibroblast proliferation via TGF-β signaling, the majority of its health-associated effects are attributed to its active metabolite, glycitein.[2] Glycitein exhibits weak estrogenic activity by binding to estrogen receptors (ERα and ERβ) and can act as a selective estrogen receptor modulator (SERM).[11][12]

Estrogen Receptor Signaling

Glycitein's structural similarity to 17β-estradiol allows it to bind to estrogen receptors, initiating the transcription of estrogen-responsive genes.[11] This interaction is foundational to its role as a phytoestrogen.

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Analysis

This protocol outlines a generalized method for determining the pharmacokinetic profile of glycitein in human subjects following the ingestion of a glycitin-containing substance.

1. Study Design:

-

Design: A randomized, crossover design is typically employed.[3]

-

Participants: Recruit healthy human volunteers, ensuring they abstain from isoflavone-rich foods for a set period before the trial.

-

Intervention: Administer a single, precisely quantified dose of a standardized soy extract, beverage, or purified isoflavone preparation.[3]

2. Sample Collection:

-

Blood Sampling: Collect blood samples at multiple time points (e.g., baseline, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose) to capture the full pharmacokinetic curve.[3] Process blood to separate plasma and store at -80°C.

-

Urine Collection: Collect cumulative urine samples over 24 or 48 hours to assess excretion.[3]

3. Sample Preparation & Analysis:

-

Enzymatic Hydrolysis: Treat plasma and urine samples with β-glucuronidase/sulfatase to deconjugate isoflavone metabolites back to their aglycone forms.

-

Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to extract and purify isoflavones from the hydrolyzed samples.[13]

-

Quantification (HPLC-MS/MS): Quantify glycitein concentrations using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[10]

Protocol: Extraction and Quantification of Glycitein and Glycitin from Soy

This protocol provides a method for extracting and quantifying isoflavones, including glycitein and glycitin, from a solid soy matrix (e.g., soy flour).

1. Sample Preparation:

-

Weigh approximately 0.5 g of finely ground, dried soy sample into a centrifuge tube.[14]

2. Extraction:

-

Add 10 mL of 70% methanol (B129727) (HPLC grade).[14]

-

Incubate the mixture at 50°C for 1 hour, shaking intermittently.[14]

-

Sonicate the mixture for 30 minutes at 30°C.[14]

-

Centrifuge the extract at 12,000 rpm for 20 minutes to pellet solid material.[14]

-

Filter the supernatant through a 0.45 µm syringe filter prior to analysis.[15]

3. HPLC Analysis:

-

System: Standard HPLC system with a UV-VIS or Photodiode Array (PDA) detector.[14]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

-

Mobile Phase:

-

Gradient Elution: Develop a gradient program to effectively separate glycitin, glycitein, and other isoflavones. A typical gradient might start at ~15% B, increasing to ~35% B over 30-40 minutes.

-

Detection: Monitor at 254 nm or 260 nm.[13]

-

Quantification: Calculate concentrations by comparing peak areas to those of certified glycitein and glycitin standards.

References

- 1. Glycitein - Wikipedia [en.wikipedia.org]

- 2. Glycitin - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Glycitin | C22H22O10 | CID 187808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glycitein | C16H12O5 | CID 5317750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Glycitin - LKT Labs [lktlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro and in vivo metabolism of the soy isoflavone glycitein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 13. jfda-online.com [jfda-online.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Glycetein: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycetein, an O-methylated isoflavone (B191592) predominantly found in soy products, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of this compound, detailing its physicochemical properties, and exploring its mechanisms of action in key biological processes, including its role as a phytoestrogen, its anti-cancer properties through the induction of apoptosis and cell cycle arrest, and its antioxidant and anti-inflammatory effects. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols and visual representations of associated signaling pathways to facilitate further investigation into the therapeutic potential of this compound.

Physicochemical Properties of this compound

This compound (IUPAC name: 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one) is a key isoflavone found in soy.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 40957-83-3 | [2] |

| Molecular Formula | C₁₆H₁₂O₅ | [2] |

| Molecular Weight | 284.26 g/mol | [3] |

Biological Activities and Signaling Pathways

This compound exerts a wide range of biological effects by modulating several key signaling pathways. Its structural similarity to estradiol (B170435) allows it to interact with estrogen receptors, while it also influences pathways involved in cell proliferation, apoptosis, and inflammation.

Estrogenic Activity

As a phytoestrogen, this compound exhibits weak estrogenic activity by binding to estrogen receptors (ERα and ERβ).[1][4] This interaction can initiate the transcription of estrogen-responsive genes.[4] The classical genomic estrogen receptor signaling pathway is depicted below.

Anti-Cancer Activity

This compound has demonstrated anti-cancer effects in various cancer cell lines. Notably, in human gastric cancer cells, it induces apoptosis and G0/G1 cell cycle arrest through the generation of reactive oxygen species (ROS) and modulation of the MAPK/STAT3/NF-κB signaling pathway.[3] It has also been shown to inhibit the PI3K/AKT signaling pathway in human lung cancer cells.[5]

Anti-Inflammatory and Antioxidant Activity

This compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[5][6] While its direct antioxidant activity may be less potent than other isoflavones, this compound can induce the expression of antioxidant defense genes.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of this compound's biological activities.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantitative analysis of this compound in fermented soy products.[2]

A. Sample Preparation:

-

Homogenization: Homogenize 5-10 g of the soy product into a fine paste.

-

Extraction: Weigh 1.0 g of the homogenized sample into a centrifuge tube and add 20 mL of 80% methanol. Vortex for 1 minute and sonicate for 30 minutes.

-

Centrifugation: Centrifuge at 4000 rpm for 15 minutes and collect the supernatant. Repeat the extraction on the pellet.

-

Filtration: Combine the supernatants and filter through a 0.45 µm syringe filter into an HPLC vial.

B. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

-

Mobile Phase: Gradient elution with acetonitrile (B52724) and water, both containing 0.1% formic acid.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV detector at 257 nm.[7]

-

Standard Curve: Prepare this compound standards (1-100 µg/mL) in 80% methanol.[2]

Cell Viability (MTT) Assay

This assay measures the effect of this compound on cell proliferation.[8]

-

Cell Seeding: Seed cells in a 96-well plate (5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight.

-

Treatment: Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure absorbance at 570 nm.

Apoptosis Assay by Western Blot

This protocol details the detection of key apoptosis markers.[9]

-

Cell Treatment and Lysis: Treat cells with this compound, then lyse them in RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., against cleaved Caspase-3, PARP) overnight at 4°C, followed by incubation with a corresponding secondary antibody.

-

Detection: Visualize protein bands using an ECL substrate.

Conclusion

This compound is a promising bioactive compound with multifaceted therapeutic potential. Its ability to modulate key signaling pathways involved in estrogenic response, cancer progression, and inflammation warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the mechanisms of action and potential applications of this compound in drug discovery and development.

References

- 1. Glycitein - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Glycitein induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Health benefits of dietary Glycetein intake

An In-depth Technical Guide to the Health Benefits of Dietary Glycetein Intake

Abstract

This compound, an O-methylated isoflavone (B191592) predominantly found in soy products, has emerged as a compound of significant interest for its potential health benefits. Accounting for 5-10% of total isoflavones in soy, its efficacy is closely tied to its high bioavailability compared to other soy isoflavones.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities. It details its absorption, metabolism, and pharmacokinetic profile, and explores its mechanisms of action across various health domains, including oncology, inflammation, and metabolic regulation. This document synthesizes quantitative data from key preclinical and clinical studies, outlines detailed experimental protocols for its assessment, and visualizes the core signaling pathways it modulates.

Bioavailability, Metabolism, and Pharmacokinetics

The physiological effects of dietary this compound are fundamentally dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. In food sources, this compound primarily exists as its glycoside conjugate, glycitin (B1671906).[1]

Absorption and Metabolism

Upon ingestion, glycitin is hydrolyzed by intestinal β-glucosidases to its biologically active aglycone form, this compound, which is then absorbed across the intestinal epithelium.[1][4] The gut microbiota plays a pivotal role in the further metabolism of this compound, producing several key metabolites, including dihydroglycitein, dihydro-6,7,4'-trihydroxyisoflavone, and in some individuals, daidzein (B1669772) and equol (B1671563) derivatives.[4][5][6] This microbial metabolism exhibits significant inter-individual variability.[6]

Once absorbed, this compound undergoes extensive first-pass metabolism, primarily in the liver.[1] This involves Phase I reactions, such as oxidation and demethylation catalyzed by Cytochrome P450 (CYP) enzymes (e.g., CYP1A2), and Phase II conjugation reactions, mainly glucuronidation by uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs).[4][5][7] UGT isoforms 1A1, 1A8, 1A9, and 1A10 show a preference for glycitein (B1671905) over other isoflavones.[5] These metabolic transformations increase water solubility and facilitate excretion.[1][5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Metabolism of glycitein (7,4'-dihydroxy-6-methoxy-isoflavone) by human gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo metabolism of the soy isoflavone glycitein - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Glycetein and Cancer: A Technical Guide

Introduction

Glycetein is an O-methylated isoflavone (B191592) that constitutes approximately 5-10% of the total isoflavones found in soy products.[1][2] As a phytoestrogen, it has garnered significant scientific interest for its diverse pharmacological activities, including potential anticancer properties.[3][4] Unlike other soy isoflavones such as genistein (B1671435) and daidzein, glycitein (B1671905) possesses a unique 6-methoxy substitution which may contribute to its distinct biological effects.[3] Preliminary in vitro studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways integral to tumor development and progression.[5] This technical guide provides a comprehensive overview of the current understanding of glycitein's anticancer effects, summarizing quantitative data, detailing experimental protocols, and visualizing the molecular mechanisms of action.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data from preliminary studies on the effects of glycitein on various cancer cell lines.

Table 1: Effects of this compound on Breast Cancer Cell Lines

| Cell Line | Concentration | Effect | Quantitative Measurement | Citation |

| SKBR-3 | < 10 mg/mL | Stimulation of cell growth | ~25% increase at 1 mg/mL | [1][5] |

| SKBR-3 | > 30 mg/mL | Inhibition of cell growth | ~50% at 40 mg/mL; ~75% at 100 mg/mL | [5] |

| SKBR-3 | 5 mg/mL | Stimulation of DNA synthesis | 278% increase | [5] |

| SKBR-3 | > 20 mg/mL | Inhibition of DNA synthesis | 52% inhibition at 20 mg/mL; 96% at 40 mg/mL | [5] |

| MDA-MB-231 | Not Specified | Potent inhibition of invasiveness | Not Quantified | [1] |

| MCF-7 | 30 µM | Apoptosis Induction | Significant decrease in p-STAT3, p-Akt, pmTOR, p-p38 | [6] |

Table 2: Effects of this compound on Gastric Cancer Cell Lines

| Cell Line | Concentration | Effect | Quantitative Measurement | Citation |

| AGS | 30 µM | Cell Cycle Arrest | Arrest at G0/G1 phase | [6] |

| AGS | 30 µM | Apoptosis Induction | Mediated via ROS-related MAPK/STAT3/NF-κB pathway | [7][8] |

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating a complex network of intracellular signaling pathways. In various cancer cell types, it has been shown to influence pathways controlling cell survival, proliferation, apoptosis, and inflammation.

ROS-Mediated MAPK/STAT3/NF-κB Pathway in Gastric Cancer

In human gastric cancer cells, glycitein induces the production of reactive oxygen species (ROS).[7][9] This leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3][7] Subsequently, activated MAPK signaling inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappaB (NF-κB) pathways, which are critical for cell survival and proliferation.[7][8] This cascade of events ultimately results in G0/G1 cell cycle arrest and apoptosis.[7][10]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and is frequently overactivated in various cancers.[4][11] Glycitein has been found to inhibit the PI3K/Akt signaling pathway in human lung cancer cells (A549), contributing to the induction of apoptosis and cell cycle arrest.[9][12] Inhibition of this pathway prevents the phosphorylation and activation of Akt, a key kinase that promotes cell survival by inactivating several pro-apoptotic factors.[4]

Regulation of Apoptosis via Bcl-2/Bax Ratio

In estrogen receptor-positive MCF-7 breast cancer cells, glycitein has been observed to promote apoptosis by modulating the expression of Bcl-2 family proteins.[13] Specifically, it reduces the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. A lower Bcl-2/Bax ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of caspases, ultimately executing apoptosis.[13]

Experimental Protocols

This section provides generalized methodologies for key in vitro experiments used to assess the anticancer effects of glycitein.

Cell Viability and Proliferation (MTT Assay)

This protocol assesses the cytotoxic and cytostatic effects of glycitein on cancer cells.

-

Objective: To determine the concentration-dependent effect of glycitein on cell viability.

-

Materials:

-

Cancer cell line of interest (e.g., AGS, SKBR-3)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Glycitein stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of glycitein (e.g., 1 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[14]

-

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the extent of apoptosis and necrosis induced by glycitein.

-

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

-

-

Procedure:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with glycitein at the desired concentration (e.g., IC50 value) for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

Western Blotting for Protein Expression

This technique is used to detect changes in the expression levels of specific proteins within the signaling pathways affected by glycitein.

-

Objective: To measure the levels of key proteins (e.g., MAPK, Akt, STAT3, Bcl-2, Bax).

-

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse treated cells with RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate proteins by size by running equal amounts of protein on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Add ECL substrate and capture the chemiluminescent signal with an imaging system.

-

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

-

Preliminary studies indicate that glycitein is a promising natural compound with potential anticancer activity. Its mechanisms of action involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, including the MAPK/STAT3/NF-κB and PI3K/Akt cascades.[7][9] However, research on glycitein is less extensive compared to other soy isoflavones like genistein.[13] A notable gap exists in the literature regarding its in vivo efficacy, with most data originating from in vitro cell line studies.[5]

Future research should focus on:

-

In Vivo Studies: Conducting animal model studies (e.g., xenografts) to evaluate the in vivo antitumor efficacy, safety, and optimal dosage of glycitein.[5]

-

Mechanism Elucidation: Further investigating the direct molecular targets of glycitein within the identified signaling pathways.

-

Combination Therapies: Exploring the potential synergistic effects of glycitein when combined with conventional chemotherapeutic agents.

-

Bioavailability: Studying the pharmacokinetics and metabolism of glycitein to better understand its bioavailability and biological activity in humans.

References

- 1. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Glycitein induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Potential Anticancer Effects of Isoflavone Prunetin and Prunetin Glycoside on Apoptosis Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Glycetein's Role in Bone Metabolism: A Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction